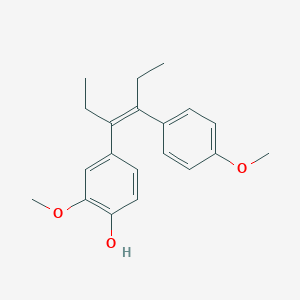
4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol, also known as DPN, is a synthetic compound that belongs to the family of selective estrogen receptor modulators (SERMs). DPN has been extensively studied for its potential applications in scientific research, particularly in the fields of endocrinology, neuroscience, and cancer research.
Aplicaciones Científicas De Investigación
4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol has been extensively studied for its potential applications in scientific research. One of the most significant applications of 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol is in the field of endocrinology, where it has been used to study the effects of estrogen on the body. 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol has also been used in neuroscience research to study the effects of estrogen on the brain and behavior. Additionally, 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol has been studied for its potential applications in cancer research, where it has been shown to have anti-tumor effects in breast cancer cells.
Mecanismo De Acción
4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol works by selectively binding to estrogen receptors, specifically estrogen receptor beta (ERβ). This binding activates a series of signaling pathways that lead to various cellular responses, including gene expression, cell proliferation, and apoptosis. 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol has been shown to have a higher affinity for ERβ than for estrogen receptor alpha (ERα), which is thought to be responsible for its selective effects on certain tissues and cells.
Biochemical and Physiological Effects:
4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol has been shown to have a variety of biochemical and physiological effects. In endocrine research, 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol has been shown to have estrogenic effects on bone density, lipid metabolism, and cardiovascular health. In neuroscience research, 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol has been shown to have neuroprotective effects and to improve cognitive function. In cancer research, 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol has been shown to inhibit the growth of breast cancer cells and to sensitize them to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol in lab experiments is its selectivity for ERβ, which allows researchers to study the effects of estrogen on specific tissues and cells. Additionally, 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol has been shown to have fewer side effects than other SERMs, making it a safer option for research purposes. However, one limitation of using 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol is its relatively low potency compared to other SERMs, which may require higher concentrations to achieve significant effects.
Direcciones Futuras
There are several potential directions for future 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol research. One area of interest is in the development of more potent analogs of 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol that can be used at lower concentrations. Additionally, there is a need for further research into the effects of 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol on various tissues and cells, particularly in the context of aging and disease. Finally, there is a need for clinical trials to investigate the potential therapeutic applications of 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol in various diseases, including breast cancer, osteoporosis, and neurodegenerative disorders.
In conclusion, 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its selectivity for ERβ and its relatively low side effect profile make it a promising option for studying the effects of estrogen on various tissues and cells. Further research is needed to fully understand the potential applications of 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol in various fields, and to develop more potent analogs for use in research and clinical settings.
Métodos De Síntesis
4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol is synthesized using a multi-step process that involves the reaction of 4-methoxyphenol with 2-bromoethyl ethyl ether, followed by the reaction of the resulting compound with 4-methoxyphenylacetylene. The final step involves the reduction of the resulting compound using sodium borohydride to yield 4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol.
Propiedades
Número CAS |
171118-25-5 |
|---|---|
Nombre del producto |
4-(1-Ethyl-2-(4-methoxyphenyl)-1-butenyl)-2-methoxyphenol |
Fórmula molecular |
C20H24O3 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-methoxy-4-[(Z)-4-(4-methoxyphenyl)hex-3-en-3-yl]phenol |
InChI |
InChI=1S/C20H24O3/c1-5-17(14-7-10-16(22-3)11-8-14)18(6-2)15-9-12-19(21)20(13-15)23-4/h7-13,21H,5-6H2,1-4H3/b18-17- |
Clave InChI |
KOFSWSUSHJCVQI-ZCXUNETKSA-N |
SMILES isomérico |
CC/C(=C(\CC)/C1=CC(=C(C=C1)O)OC)/C2=CC=C(C=C2)OC |
SMILES |
CCC(=C(CC)C1=CC(=C(C=C1)O)OC)C2=CC=C(C=C2)OC |
SMILES canónico |
CCC(=C(CC)C1=CC(=C(C=C1)O)OC)C2=CC=C(C=C2)OC |
Sinónimos |
2-methoxy-4-[(E)-4-(4-methoxyphenyl)hex-3-en-3-yl]phenol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



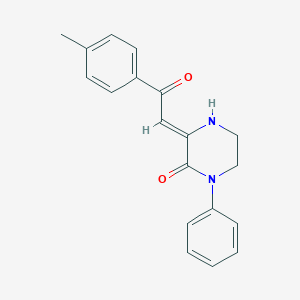

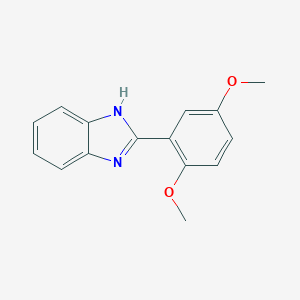
![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)

![N-{[3-(prop-2-en-1-yloxy)phenyl]carbamothioyl}benzamide](/img/structure/B222198.png)
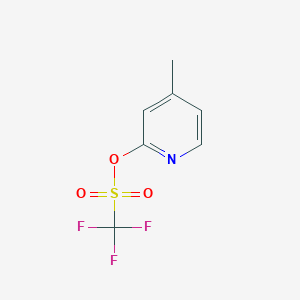
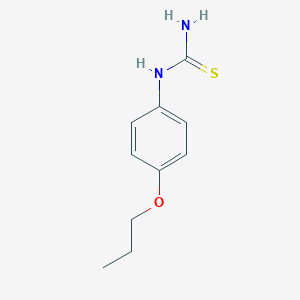
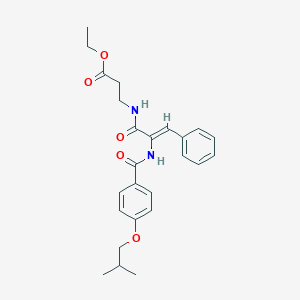
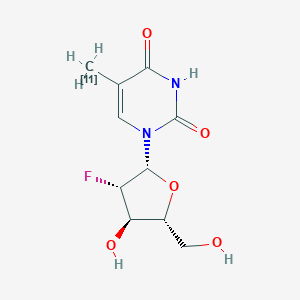
![2-[[(3S,7R,9S)-7-acetyloxy-3-hydroxy-3-methyl-9-[(E)-pentacos-7-en-3-ynoyl]oxydecanoyl]amino]ethanesulfonic acid](/img/structure/B222271.png)


